molecular formula C16H33NO2 B3132079 Ethyl 2-(dodecylamino)acetate CAS No. 36341-72-7

Ethyl 2-(dodecylamino)acetate

Cat. No.: B3132079
CAS No.: 36341-72-7
M. Wt: 271.44 g/mol
InChI Key: QOLIMOFOWZLWMG-UHFFFAOYSA-N
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Description

Ethyl 2-(dodecylamino)acetate is an organic compound with the molecular formula C16H33NO2 and a molecular weight of 271.44 g/mol . . This compound is characterized by its long alkyl chain, which imparts unique properties making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(dodecylamino)acetate can be synthesized through the esterification of N-dodecylglycine with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of ethyl 2-(dodecylamino)ethanol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of dodecanoic acid or dodecanone.

    Reduction: Formation of ethyl 2-(dodecylamino)ethanol.

    Substitution: Formation of N-dodecylglycine derivatives.

Scientific Research Applications

Ethyl 2-(dodecylamino)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(dodecylamino)acetate involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-(hexylamino)acetate: Similar structure but with a shorter alkyl chain, resulting in different solubility and surface activity.

    Ethyl 2-(octylamino)acetate: Another similar compound with an intermediate alkyl chain length, offering a balance between solubility and hydrophobic interactions.

Uniqueness: Ethyl 2-(dodecylamino)acetate stands out due to its long alkyl chain, which provides enhanced hydrophobic interactions and surface activity compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong surfactant properties .

Properties

IUPAC Name

ethyl 2-(dodecylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19-4-2/h17H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLIMOFOWZLWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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